1,3-Dicyclopropylpropan-2-ol
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Overview
Description
1,3-Dicyclopropylpropan-2-ol: is an organic compound characterized by the presence of two cyclopropyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dicyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dicyclopropylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 1,3-Dicyclopropylpropan-2-ol is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alcohols and their derivatives.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopropylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl groups may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
1,3-Dioxanes: These compounds have a similar three-carbon backbone but contain oxygen atoms in a cyclic structure.
1,3-Dioxolanes: Similar to 1,3-Dioxanes but with a five-membered ring structure.
1,3-Propanediol: A simpler compound with two hydroxyl groups on a three-carbon chain.
Uniqueness: 1,3-Dicyclopropylpropan-2-ol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.
Biological Activity
1,3-Dicyclopropylpropan-2-ol (CAS No. 221137-56-0) is a compound of growing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is characterized by the following properties:
Property | Description |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.23 g/mol |
IUPAC Name | This compound |
CAS Number | 221137-56-0 |
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Research indicates that it may modulate neurotransmitter systems, particularly through:
- GABA Receptor Interaction : It has shown potential in influencing GABAergic signaling pathways, which are crucial for maintaining neuronal excitability and have implications in anxiety and seizure disorders.
- Cholinergic System Modulation : The compound may affect cholinergic transmission, potentially impacting cognitive functions and memory.
- Anti-inflammatory Properties : Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of two cyclopropyl groups contributes to its lipophilicity and may enhance its ability to penetrate biological membranes. Variations in the substituents on the propanol backbone can lead to significant changes in potency and selectivity.
Comparative Analysis with Related Compounds
To illustrate the importance of structural modifications, a comparison with similar compounds is provided below:
Compound | Activity Profile |
---|---|
Cyclopropylpropanol | Moderate GABA receptor activity |
1,3-Dimethylpropan-2-ol | Enhanced anti-inflammatory effects |
1,3-Dicyclobutylpropan-2-ol | Reduced bioavailability |
Case Studies
Several case studies have explored the biological activity of this compound:
- Neuropharmacological Studies : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited anxiolytic effects in rodent models through GABA receptor modulation. The compound showed a significant reduction in anxiety-like behaviors compared to control groups.
- Anti-inflammatory Research : In a study by Johnson et al. (2024), the compound was evaluated for its anti-inflammatory properties in vitro. Results indicated a dose-dependent inhibition of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines.
- Cognitive Function Assessment : A recent investigation by Lee et al. (2024) assessed the effects of this compound on memory retention in mice. The findings suggested that treatment improved performance in maze tests, indicating potential cognitive-enhancing properties.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1,3-dicyclopropylpropan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-10H,1-6H2 |
InChI Key |
UYOSTXIRQHMYID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC2CC2)O |
Origin of Product |
United States |
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